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Compound Focus: Disodium pamoate monohydrate

CAS No.: 71607-30-2

Cat. No.: S949911

Frequently Asked Questions (FAQS)

Q1: Why would I select a pamoate salt for a drug candidate? Pamoate salts are primarily chosen to
modify the solubility and dissolution rate of active pharmaceutical ingredients (APIs). This is particularly
valuable for developing long-acting injectable (LAI) formulations, as reducing solubility can lead to a
sustained release profile from a depot site after intramuscular or subcutaneous injection [1] [2] [3]. Pamoic

acid is a US FDA-approved excipient for intramuscular administration [1].

Q2: What is the fundamental chemical rule for forming a stable pamoate salt? The most critical rule is
the pKa rule. For a basic drug to form a stable salt with pamoic acid, the pKa (drug) - pKa
(pamoic acid) > 2-3[4][1]. Pamoic acid has a reported pKa of 2.67 [5]. A sufficient pKa difference

ensures a strong ionic bond and a stable salt complex that will not readily dissociate.

Q3: How does particle size affect the release profile of a pamoate salt suspension? Particle size is a
critical formulation parameter that directly impacts release kinetics. Smaller particles have a larger surface

area, leading to a faster initial release, while larger particles provide a more sustained release profile.

The table below summarizes experimental data for different particle sizes of Lurasidone Pamoate [3]:

Particle Size Designation Mean Particle Size In Vivo Sustained Release Duration

Small-Sized Nanocrystals (SNCs) 400 nm Information not specified
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Particle Size Designation Mean Particle Size  In Vivo Sustained Release Duration
Medium-Sized Microcrystals (MMCs) 4 ym Information not specified
Large-Sized Microcrystals (LMCs) 15 pm 45 days

Q4: My pamoate salt is too soluble and releases the drug too quickly. What can I do? If your salt is

releasing the drug too quickly, consider these strategies:

¢ Increase Particle Size: As shown in the data above, moving from nanocrystals to microcrystals can
significantly extend the release duration [3].

¢ Incorporate into a Polymeric Microsphere: Formulating the pamoate salt into a PLGA microsphere
system can add an additional diffusion barrier, further prolonging release, as demonstrated with
galantamine pamoate [6].

Q5: I am not getting a precipitate when mixing my drug with pamoic acid. What could be wrong?

Troubleshoot using the following steps:

¢ Verify the pKa Rule: Confirm that the pKa difference between your drug and pamoic acid is greater
than 2-3 [4] [1].

e Check your Molar Ratio: The stoichiometry of the reaction is crucial. A 2:1 (drug acid) molar ratio is
often used, but you may need to screen different ratios (e.g., 1:1 or 2:1) to find the optimal condition
for precipitation [1] [2].

¢ Confirm Reagent Solubility: Ensure the starting materials (e.g., sodium pamoate salt and the water-
soluble drug salt) are adequately dissolved in aqueous solution before mixing to facilitate the ion-
exchange reaction [1].

Troubleshooting Guides & Experimental Protocols

Guide 1: Synthesis of a Pamoate Salt via Precipitation

This is a common method for forming a hydrophobic ion pair.

Workflow Diagram: Pamoate Salt Precipitation
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Detailed Protocol [1] [6]:

¢ Solution A: Dissolve pamoic acid disodium salt monohydrate in deionized water (e.g., 5.0 g in 500
mL).

¢ Solution B: Dissolve the hydrochloride salt of your drug in deionized water (e.g., 6.7 g in 500 mL).

e Mixing: Rapidly mix Solution A and Solution B under constant stirring.

¢ Precipitation: A precipitate should form as a result of counter-ion exchange and hydrophobic ion
pairing. Continue stirring for a sufficient time (e.g., 2 hours at room temperature).

¢ Isolation: Filter the resulting precipitate.
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e Washing: Wash the solid cake with cold deionized water to remove impurities and unreacted starting

materials.
e Drying: Dry the washed solid under vacuum to obtain the final pamoate salt as a powder.

Guide 2: Key Characterization Experiments for Pamoate Salts

After synthesis, you must confirm the salt formation and its properties.

1. Solubility Determination

e Purpose: To quantitatively measure the success of solubility reduction.

e Protocol: Use the shake-flask method. Add an excess of the pamoate salt to a solvent (e.g., water,
buffer) in a centrifuge tube. Shake for a sufficient time (e.g., 24 h at 25°C) to reach equilibrium.
Centrifuge and analyze the supernatant using HPLC to determine the drug concentration [6].
Compare this to the solubility of the original drug salt (e.g., hydrochloride) to calculate the fold-
reduction [1] [3].

2. Solid-State Characterization Confirm the formation of a new solid phase and its crystallinity.

e DSC (Differential Scanning Calorimetry): Determines the melting point and identifies phase
transitions. A new, distinct melting point for the pamoate salt, different from the starting materials,
confirms a new solid form [1] [6].

e PXRD (Powder X-ray Diffraction): Provides a fingerprint of the crystalline structure. A unique PXRD
pattern for the pamoate salt, different from the parent drug and pamoic acid, confirms the formation of

a new crystalline entity [1] [6].

Guide 3: Exploiting Particle Size for Release Control

Once a pamoate salt is formed, its particle size can be engineered to fine-tune the release profile.

Nanocrystals and microcrystals can be prepared via homogenization.

Workflow Diagram: Particle Size Reduction & Formulation

© 2026 Smolecule. All rights reserved. a4/7 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.619327/full
https://www.sciencedirect.com/science/article/abs/pii/S093964111600014X
https://link.springer.com/article/10.1208/s12249-023-02541-8
https://www.sciencedirect.com/science/article/abs/pii/S093964111600014X
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.619327/full
https://www.sciencedirect.com/science/article/abs/pii/S093964111600014X
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.619327/full
https://www.smolecule.com/products/s949911?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C U | e Specifications & Pricing

Pamoate Salt Crude Powder

Suspend in Stabilizer Solution

High-Pressure Homogenization

Characterize Size (e.g., DLS, Laser Diffraction)

Final Nanocrystal/Microcrystal Suspension

Click to download full resolution via product page

Detailed Protocol [1] [3]:

¢ Preparation: Suspend the crude pamoate salt powder in an aqueous solution containing a stabilizer
(e.g., Poloxamer 188, Tween 80, or d-a-Tocopherol polyethylene glycol succinate (TPGS)) to prevent

particle aggregation.

¢ Size Reduction: Process the suspension using a high-pressure homogenizer (e.g., Microfluidizer).
The number of cycles and pressure will determine the final particle size.

e Characterization: Measure the final particle size and distribution using dynamic light scattering
(DLS) for nanocrystals or laser diffraction for microcrystals.

Key Technical Considerations for Pamoate Salts

The following table summarizes critical parameters and examples of drugs successfully developed as

pamoate salts for sustained release [2] [3] [1].
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Example Drugs

Parameter Consideration & Impact
(Pamoate Salt)
pKa of API Dictates salt stability. ApKa > 2-3 from pamoic acid Memantine, Lurasidone,
(pKa 2.67) is ideal [5]. Olanzapine
Drug-Pamoate Can form 1:1 or 2:1 (drug acid) salts; affects crystal Haloperidol, Aripiprazole
Ratio structure, solubility, and drug loading [2].
Particle Size Critical for release rate control; larger particles for Lurasidone (15um
longer duration [3]. microcrystals)
Salt Form & Different crystalline forms (polymorphs) can have Investigate during solid
Polymorph different stabilities and solubilities [5]. form screening.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Investigation of salt formation between memantine and ... [sciencedirect.com]

2. US20050032836A1 - Aripiprazole, olanzapine and... - Google Patents [patents.google.com]
3. Long Acting lonically Paired Pamoate -based Suspension of Lurasidone... [link.springer.com]
4. Salts of Therapeutic Agents: Chemical, Physicochemical ... [pmc.ncbi.nlm.nih.gov]

5. or Cocrystal Puzzle Solved by Mechanochemistry: The Role of... Salt [pmc.ncbi.nim.nih.gov]
6. Frontiers | Preparation and Release Profiles in Vitro/Vivo of... [frontiersin.org]

To cite this document: Smolecule. [optimizing drug release profile pamoate salts]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b949911#optimizing-drug-release-

profile-pamoate-salts]

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12160972/
https://patents.google.com/patent/US20050032836A1/en
https://link.springer.com/article/10.1208/s12249-023-02541-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC12160972/
https://www.smolecule.com/products/s949911?utm_src=pdf-custom-synthesis
https://www.sciencedirect.com/science/article/abs/pii/S093964111600014X
https://patents.google.com/patent/US20050032836A1/en
https://link.springer.com/article/10.1208/s12249-023-02541-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12160972/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.619327/full
https://www.smolecule.com/products/b949911#optimizing-drug-release-profile-pamoate-salts
https://www.smolecule.com/products/b949911#optimizing-drug-release-profile-pamoate-salts
https://www.smolecule.com/products/b949911#optimizing-drug-release-profile-pamoate-salts
https://www.smolecule.com/products/s949911?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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